![molecular formula C10H9N7O2 B2446414 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-1H-imidazole-5-carboxamide CAS No. 2034546-34-2](/img/structure/B2446414.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been reported . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine nucleus . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoliques, qui comprennent la structure du composé en question, sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs, montrant ainsi des activités biologiques polyvalentes . Ils sont présents comme composant structural central dans un certain nombre de classes de médicaments tels que les antibactériens, les antifongiques, les anticancéreux, les antioxydants, les antiviraux, les anti-inflammatoires, les analgésiques, les antiépileptiques, les antihypertenseurs, les antidépresseurs, les antidiabétiques, les anxiolytiques et les antituberculeux .
Activité antibactérienne
Une série de nouveaux dérivés de triazolo [4,3- a ]pyrazine, qui comprennent le composé en question, ont été synthétisés et évalués pour leur activité antibactérienne in vitro . Certains de ces composés ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positif et d'Escherichia coli Gram-négatif .
Activité antifongique
Le noyau triazolique est présent dans un certain nombre de médicaments antifongiques . Le composé en question, étant un dérivé triazolique, pourrait potentiellement présenter des propriétés antifongiques.
Activité anticancéreuse
Les composés triazoliques se sont avérés présenter une activité anticancéreuse . En fait, un dérivé de triazolo [4,3-a]pyrazine a présenté une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa .
Activité antioxydante
Les composés triazoliques se sont avérés présenter une activité antioxydante . Le composé en question, étant un dérivé triazolique, pourrait potentiellement présenter des propriétés antioxydantes.
Activité antivirale
Les composés triazoliques se sont avérés présenter une activité antivirale . Le composé en question, étant un dérivé triazolique, pourrait potentiellement présenter des propriétés antivirales.
Mécanisme D'action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and angiogenesis.
Mode of Action
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activities of c-Met and VEGFR-2, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide affects multiple biochemical pathways. The primary pathway affected is the c-Met signaling pathway, which is involved in cell growth and survival . Additionally, the VEGFR-2 pathway, which is crucial for angiogenesis, is also affected .
Result of Action
The result of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide’s action is the inhibition of cell growth and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a decrease in cell proliferation and angiogenesis .
Orientations Futures
The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . There is also interest in creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries .
Analyse Biochimique
Biochemical Properties
Triazole compounds, including N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazole compounds have been shown to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWCWABXZMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

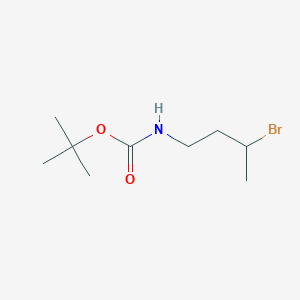
![4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2446338.png)
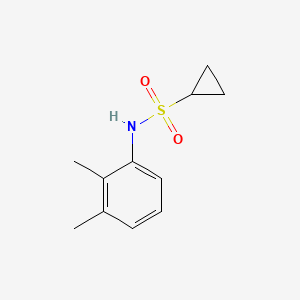
![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)
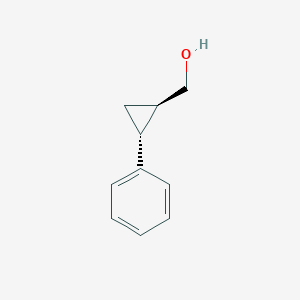
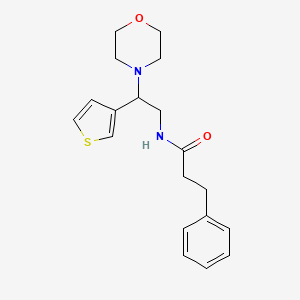
![N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2446344.png)

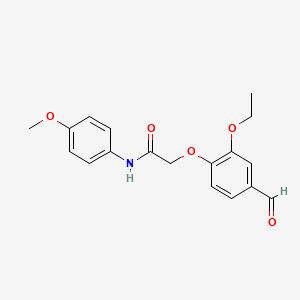

![Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2446352.png)

![3-(4-amino-3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2446354.png)
